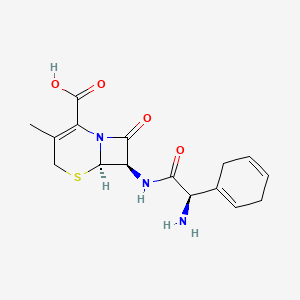

セフラジン

概要

説明

セフラジンは、呼吸器系、泌尿器系、皮膚、軟部組織などのさまざまな細菌感染症の治療に使用されます . セフラジンは、細菌細胞壁の合成を阻害することで作用し、細胞溶解と死を引き起こします .

2. 製法

合成経路と反応条件: セフラジンは、一連の化学反応によって合成されます。合成は、D-α-フェニルグリシンをバーチ還元してジエンを生成することから始まります。この中間体は、tert-ブトキシカルボニルアジドを使用してN-保護され、イソブチルクロロホルミエートを用いた混合酸無水物法によってアミド形成のために活性化されます。 混合酸無水物は、7-アミノデサセトキシセファロスポラン酸と反応して、脱保護後セフラジンを生成します .

工業的生産方法: 工業的には、セフラジンは同様の合成経路を用いて大量に生産されます。 このプロセスには、最終生成物の高収率と高純度を確保するために、温度、pH、溶媒組成などの反応条件を精密に制御することが含まれます .

作用機序

セフラジンは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合することで効果を発揮します。 この結合は、細菌細胞壁合成の第3段階と最終段階を阻害し、オートリシンなどの細菌細胞壁自己溶解酵素によって媒介される細胞溶解につながります . PBPの阻害は、ペプチドグリカン鎖の架橋を阻止し、細菌細胞壁の構造的完全性を維持するために不可欠です .

科学的研究の応用

Cephradine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of cephalosporin antibiotics and their chemical properties.

Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.

Medicine: Investigated for its efficacy in treating various bacterial infections and its pharmacokinetic properties.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems

準備方法

Synthetic Routes and Reaction Conditions: Cephradine is synthesized through a series of chemical reactions. The synthesis begins with the Birch reduction of D-α-phenylglycine to produce a diene. This intermediate is then N-protected using tert-butoxycarbonylazide and activated for amide formation via the mixed anhydride method using isobutylchloroformate. The mixed anhydride reacts with 7-aminodesacetoxycephalosporanic acid to yield cephradine after deblocking .

Industrial Production Methods: In industrial settings, cephradine is produced in large quantities using similar synthetic routes. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: セフラジンは、次のようなさまざまな化学反応を起こします。

酸化: セフラジンは、特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: 還元反応は、セファロスポリン環構造を変更することができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤を制御された条件下で。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: 酸性または塩基性条件下でさまざまな求核剤.

主な生成物: これらの反応から生成される主な生成物には、酸化セフラジン誘導体、還元セフラジン、および置換セフラジン化合物があります .

4. 科学研究への応用

セフラジンは、幅広い科学研究への応用があります。

化学: セファロスポリン系抗生物質とその化学的性質の研究におけるモデル化合物として使用されます。

生物学: 細菌細胞壁の合成と抗生物質耐性機構に関する研究で使用されます。

医学: さまざまな細菌感染症の治療における有効性と薬物動態について調査されています。

類似化合物との比較

セフラジンは、セファレキシンやセファドロキシルなどの他の第1世代セファロスポリンと似ています。 セフラジンには、これらの化合物とは異なる独自の性質があります。

類似化合物のリスト:

- セファレキシン

- セファドロキシル

- セファゾリン

- セファクロル

セフラジンの有効性、吸収、バイオアベイラビリティの独自の組み合わせは、細菌感染症の治療において貴重な抗生物質となっています。

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLPVSKMFDYCOR-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58456-86-3 (dihydrate), 57584-26-6 (cephradine salt/solvate), 68641-66-7 (cephradine salt/solvate), 75975-70-1 (monohydrate salt/solvate) | |

| Record name | Cephradine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022785 | |

| Record name | Cephradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

No Data | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SPARINGLY SOL IN WATER; VERY SLIGHTLY SOL ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 7.78e-01 g/L | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefradine is a first generation cephalosporin antibiotic with a spectrum of activity similar to Cefalexin. Cefradine, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Cefradine interferes with an autolysin inhibitor., Cephalosporins and cephamycins inhibit bacterial cell wall synthesis in a manner similar to that of penicillin. /Cephalosporins/, The first generation cephalosporins ... have activity against gram positive bacteria and relatively modest activity against gram negative microorganisms. /Cephalosporins/ | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER; POLYMORPHIC | |

CAS No. |

38821-53-3 | |

| Record name | Cephradine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefradine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHRADINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA6SX5S4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHRADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Cefradine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefradine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefradine exert its antibacterial effect?

A1: Cefradine, a first-generation cephalosporin antibiotic, acts by inhibiting bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This disruption of the bacterial cell wall leads to cell lysis and bacterial death.

Q2: Does Cefradine affect human cells?

A2: Cefradine specifically targets bacterial PBPs, which are structurally different from the enzymes involved in human cell wall synthesis. [] This selective targeting makes Cefradine generally safe for use in humans.

Q3: What is the molecular formula and weight of Cefradine?

A3: Cefradine has the molecular formula C16H19N3O4S and a molecular weight of 349.4 g/mol.

Q4: How can Cefradine be identified spectroscopically?

A4: Cefradine can be identified using infrared spectrophotometry (IR). [] The IR spectrum of Cefradine capsules aligns with the reference standard and demonstrates characteristic absorption peaks.

Q5: Is Cefradine compatible with other intravenous solutions?

A5: Cefradine for injection, formulated with arginine, demonstrates better stability than formulations containing sodium carbonate when mixed with intravenous fluids like 0.9% sodium chloride, Ringer's solution, 5% dextrose injection, and sterile water for injections. []

Q6: What is the stability of Cefradine for injection when mixed with Banlangen injection or Polyinosinic-polycytidylic acid injection?

A6: Cefradine for injection remains stable for 8 hours when mixed with either Banlangen injection or Polyinosinic-polycytidylic acid injection at room temperature. [] No significant changes in appearance, pH, or Cefradine content were observed during this period.

Q7: How does the stability of Cefradine for injection formulated with arginine compare to that formulated with sodium carbonate?

A7: At room temperature, a 1% Cefradine-arginine formulation shows greater stability in various intravenous fluids compared to a 1% Cefradine-sodium carbonate formulation. [] The improved stability is attributed to the lower pH of the arginine-containing formulation.

Q8: What are the bioavailability characteristics of Cefradine dispersible tablets?

A9: Cefradine dispersible tablets exhibit bioequivalence whether dispersed in water or swallowed directly. [] The relative bioavailability of the two administration methods is 96.82%.

Q9: Are there differences in the dissolution profiles of Cefradine capsules from different manufacturers?

A11: While all tested Cefradine capsules from seven different manufacturers meet the Chinese Pharmacopoeia standards for dissolution, significant variations exist in dissolution parameters (a, b, Td, and T80). []

Q10: Can the bioavailability of Cefradine be improved?

A12: Ultrafine Cefradine, produced through a novel crystallization method using a High Gravity Reactor, exhibits improved dissolution properties and a narrower particle size distribution compared to conventional Cefradine. [] This leads to faster dissolution times for injections and enhanced stability for suspensions.

Q11: How does extracorporeal membrane oxygenation (ECMO) therapy impact Cefradine pharmacokinetics?

A14: ECMO therapy significantly increases the elimination half-life and apparent volume of distribution of Cefradine. [] This alteration is attributed to an ECMO-induced increase in the volume of distribution, highlighting the need for dosage adjustments in patients undergoing ECMO.

Q12: What analytical methods are commonly employed for the determination of Cefradine?

A15: Various analytical methods are utilized for Cefradine determination, including high-performance liquid chromatography (HPLC) [, , , , , , ], ultraviolet spectrophotometry (UV) [, , ], microbiological assays [], and synchronous fluorimetry. [] The choice of method depends on factors such as sensitivity, specificity, and the matrix being analyzed.

Q13: Can HPLC be used to identify impurities in Cefradine?

A16: Yes, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is a powerful technique for identifying impurities in Cefradine. [] This method successfully identified dihydrocefradine as an impurity, suggesting its introduction through intermediate impurities during the synthesis process.

Q14: What are the environmental impacts of Cefradine and its degradation products?

A17: While Cefradine itself might stimulate the growth of the algae Selenastrum capricornutum at certain concentrations, its degradation product 7-aminocephalosporanic acid (7-ACA) exhibits a higher toxicity profile. [] This highlights the importance of assessing the environmental impact of both parent compounds and their degradation products.

Q15: Can Cefradine be degraded using photocatalysis?

A18: Yes, Cefradine can be effectively degraded in water through photocatalytic oxidation using immobilized titanium dioxide (TiO2) catalysts in a continuous-flow reactor. [] This method holds promise for the removal of Cefradine from wastewater.

Q16: Does Cefradine administration affect the pharmacokinetics of Shuanghuanglian injection?

A19: Co-administration of Cefradine for injection does not significantly alter the pharmacokinetic parameters of chlorogenic acid, a key component of Shuanghuanglian injection. [] This suggests that Cefradine might not induce significant pharmacokinetic interactions with this herbal medicine.

Q17: What are the common adverse effects associated with Cefradine?

A17: This question delves into specific drug side effects, which falls outside the scope of this scientific Q&A. Consult a medical professional or refer to relevant drug information resources for detailed information on Cefradine's adverse effects.

Q18: Can Cefradine be formulated for targeted drug delivery?

A21: Cefradine can be intercalated into montmorillonite to create a composite with sustained-release properties. [] This formulation approach offers potential for targeted drug delivery and improved therapeutic outcomes.

Q19: How does Amoxicillin/clavulanate potassium compare to Cefradine in treating acute bacterial infections?

A22: Amoxicillin/clavulanate potassium demonstrates comparable efficacy and safety to Cefradine in treating acute bacterial infections. [] The choice between these antibiotics depends on factors such as the infecting organism's susceptibility profile and patient-specific considerations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)

![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)

![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)